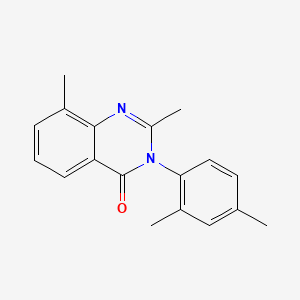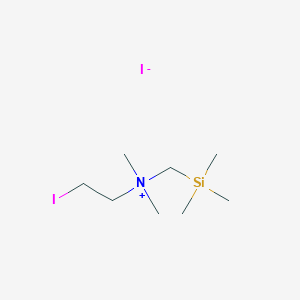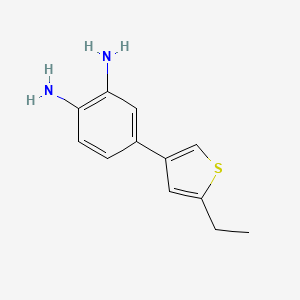
4-(5-Ethylthiophen-3-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethylthiophen-3-yl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines This compound features a benzene ring substituted with a diamine group at positions 1 and 2, and an ethylthiophene group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethylthiophen-3-yl)benzene-1,2-diamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Ethylation: The thiophene ring is then ethylated using ethyl halides in the presence of a base.
Coupling with Benzene-1,2-diamine: The ethylthiophene is coupled with benzene-1,2-diamine through a cross-coupling reaction, such as the Suzuki or Heck reaction, using palladium catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzene ring, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(5-Ethylthiophen-3-yl)benzene-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(5-Ethylthiophen-3-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound acts as an inhibitor or activator of key signaling molecules.
Comparison with Similar Compounds
4-(3-Ethylthiophen-2-yl)benzene-1,2-diol: Shares a similar thiophene and benzene structure but with different functional groups.
4,5-Dimethyl-1,2-phenylenediamine: Another aromatic diamine with methyl substitutions instead of the ethylthiophene group.
Uniqueness: 4-(5-Ethylthiophen-3-yl)benzene-1,2-diamine is unique due to the presence of both the ethylthiophene and benzene-1,2-diamine moieties. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science that similar compounds may not fulfill.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-(5-ethylthiophen-3-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H14N2S/c1-2-10-5-9(7-15-10)8-3-4-11(13)12(14)6-8/h3-7H,2,13-14H2,1H3 |
InChI Key |
RMUXYUFMAABFDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CS1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



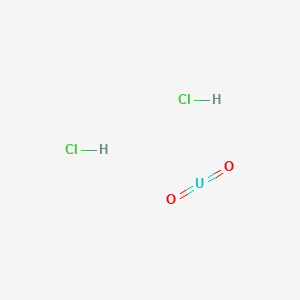
![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

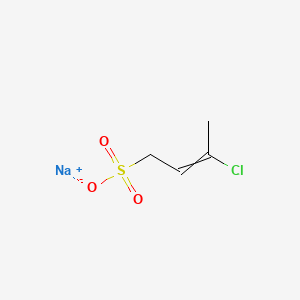
![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)

